1,6-Dimethyl-7-azabicyclo[4.1.0]heptane
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Overview
Description
1,6-Dimethyl-7-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,6-dimethylcyclohexene with aziridine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the ring system is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated compounds, alkylated amines.
Scientific Research Applications
1,6-Dimethyl-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The nitrogen atom in the ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.1.0]heptane: Similar structure but lacks the dimethyl groups.
1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane: Contains an oxygen atom instead of nitrogen.
7-Oxabicyclo[4.1.0]heptane: Similar bicyclic structure with an oxygen atom.
Uniqueness
1,6-Dimethyl-7-azabicyclo[4.1.0]heptane is unique due to the presence of both dimethyl groups and a nitrogen atom within its bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
57302-47-3 |
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Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1,6-dimethyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H15N/c1-7-5-3-4-6-8(7,2)9-7/h9H,3-6H2,1-2H3 |
InChI Key |
VZHYHLRQUNHRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1(N2)C |
Origin of Product |
United States |
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